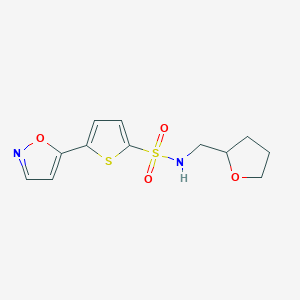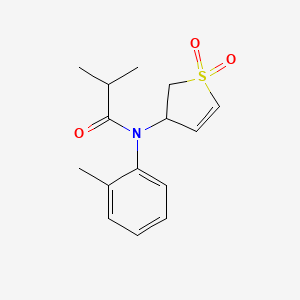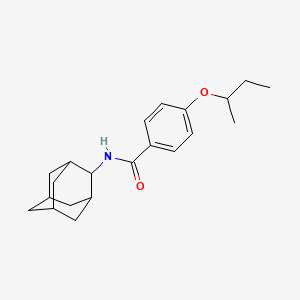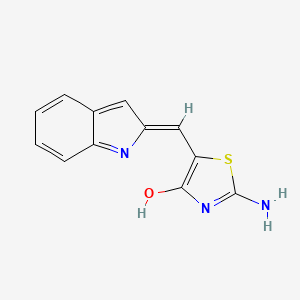![molecular formula C16H26O2 B5974755 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2,2-dimethylcyclopropanecarboxylate](/img/structure/B5974755.png)
1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2,2-dimethylcyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 2,2-dimethylcyclopropanecarboxylate, also known as TMC-2, is a synthetic compound that has been gaining attention in scientific research due to its potential therapeutic applications. TMC-2 belongs to the class of cyclopropane carboxylates and has a unique molecular structure that makes it an interesting target for research.
Wirkmechanismus
The mechanism of action of 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2,2-dimethylcyclopropanecarboxylate is not fully understood, but studies have suggested that it acts by inhibiting certain enzymes and pathways that are involved in cancer cell growth and inflammation. 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2,2-dimethylcyclopropanecarboxylate has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2,2-dimethylcyclopropanecarboxylate has also been shown to inhibit the activity of the enzyme topoisomerase, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2,2-dimethylcyclopropanecarboxylate has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2,2-dimethylcyclopropanecarboxylate has been shown to have antioxidant effects and can scavenge free radicals that can damage cells. 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2,2-dimethylcyclopropanecarboxylate has also been shown to have neuroprotective effects and can protect neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2,2-dimethylcyclopropanecarboxylate is its unique molecular structure, which makes it an interesting target for research. 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2,2-dimethylcyclopropanecarboxylate is also relatively easy to synthesize in a laboratory setting, which makes it accessible for research purposes. However, one limitation of 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2,2-dimethylcyclopropanecarboxylate is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2,2-dimethylcyclopropanecarboxylate. One area of research is to further investigate its potential as an anti-cancer agent. Studies could focus on optimizing its therapeutic potential by identifying the specific enzymes and pathways that it targets. Another area of research is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, studies could focus on developing new synthetic methods for 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2,2-dimethylcyclopropanecarboxylate that are more efficient and cost-effective.
Synthesemethoden
The synthesis of 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2,2-dimethylcyclopropanecarboxylate involves a multi-step process that starts with the reaction of 2,6-dimethylhept-5-en-2-ol with dimethyl malonate. This reaction is followed by a sequence of steps that involve the use of various reagents and catalysts to produce the final product. The synthesis of 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2,2-dimethylcyclopropanecarboxylate is a complex process that requires expertise in organic chemistry and is typically carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2,2-dimethylcyclopropanecarboxylate has been the subject of several scientific studies due to its potential therapeutic applications. One area of research is its use as a potential anti-cancer agent. Studies have shown that 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2,2-dimethylcyclopropanecarboxylate has anti-proliferative effects on cancer cells and can induce apoptosis, or programmed cell death, in cancer cells. Other studies have shown that 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2,2-dimethylcyclopropanecarboxylate has anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2,2-dimethylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-14(2)9-11(14)13(17)18-12-8-10-6-7-16(12,5)15(10,3)4/h10-12H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIWJFYQQOCAMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)OC2CC3CCC2(C3(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2,2-dimethylcyclopropane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate](/img/structure/B5974681.png)
![4-fluoro-N-({1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5974682.png)

![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-2-phenyl-4-quinolinecarboxamide](/img/structure/B5974698.png)
![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5974705.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-propoxyphenyl)amino]methylene}-2-(4-methoxyphenoxy)acetamide](/img/structure/B5974707.png)


![2-{1-cyclohexyl-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5974724.png)

![3,5-dimethyl-2-(3-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5974743.png)

![4-{2-[(4-chlorophenyl)thio]propanoyl}-2,6-dimethylmorpholine](/img/structure/B5974749.png)
